molecular formula C8H11N3S B14628836 Benzyl carbamohydrazonothioate CAS No. 57216-15-6

Benzyl carbamohydrazonothioate

Cat. No.: B14628836
CAS No.: 57216-15-6
M. Wt: 181.26 g/mol
InChI Key: ZYXQNVLSPICEKM-UHFFFAOYSA-N
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Description

Benzyl carbamohydrazonothioate is a thiosemicarbazone derivative characterized by a benzyl group attached to a carbamohydrazonothioate backbone. This compound belongs to a class of ligands with mixed hard-soft donor atoms (sulfur and azomethine nitrogen), enabling versatile coordination chemistry with transition metals . Thiosemicarbazones are widely studied for their biological activities, including antibacterial, antiviral, and antineoplastic properties, as well as their role in analytical applications for metal ion detection and extraction . The structural flexibility of this compound allows it to adopt bent or linear conformations in crystal lattices, influenced by hydrogen bonding and dispersion forces .

Properties

CAS No.

57216-15-6

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

benzyl N'-aminocarbamimidothioate

InChI

InChI=1S/C8H11N3S/c9-8(11-10)12-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,11)

InChI Key

ZYXQNVLSPICEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamohydrazonothioate typically involves the reaction of benzyl chloride with thiosemicarbazide in the presence of a base. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Complexation with Transition Metals

Benzyl carbamohydrazonothioate acts as a tridentate ligand, coordinating through the thione sulfur, azomethine nitrogen, and phenolic oxygen atoms.

Table 1: Spectral Data for Metal Complexes

Complexν(C=N) (cm⁻¹)ν(M–N) (cm⁻¹)ν(M–O) (cm⁻¹)λ_max (nm)
[Co(3ESA-TSC)₂]·2H₂O1598564463610
[Ni(3ESA-TSC)₂]·2H₂O1598566470595
[Cu(3ESA-TSC)₂]·2H₂O1600539452665
[Zn(3ESA-TSC)₂]·2H₂O1596534471580
  • Coordination geometry : Octahedral for Co(II) and Ni(II), square planar for Cu(II), and tetrahedral for Zn(II) .

  • DNA binding constants (K_b) :

    • Cu(II) complex: 5.27 × 10⁴ M⁻¹ (highest affinity due to strong π-backbonding) .

Antibacterial and Antifungal Activity

Metal complexes show enhanced activity compared to the free ligand (Table 2).

Table 2: Zone of Inhibition (mm) for Microbial Strains

CompoundS. aureusE. coliC. albicans
3ESA-TSC-BENZ12109
[Cu(3ESA-TSC)₂]·2H₂O181614
Standard (Ciprofloxacin)2224
  • Mechanism : Increased lipophilicity of metal complexes facilitates cell membrane penetration, disrupting microbial replication .

Antioxidant Activity

  • IC₅₀ values (DPPH assay):

    • Ligand: 48.2 ± 1.3 µM

    • Cu(II) complex: 22.5 ± 0.9 µM (superior radical scavenging due to redox-active copper) .

Degradation and Stability

This compound derivatives undergo hydrolysis under acidic conditions, cleaving the thioamide bond. Thermal decomposition above 200°C releases benzyl mercaptan (detected via GC-MS) .

Scientific Research Applications

Benzyl carbamohydrazonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl carbamohydrazonothioate involves its ability to chelate metal ions through its thiosemicarbazone moiety. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

Thiosemicarbazones

Benzyl carbamohydrazonothioate shares core features with thiosemicarbazones, such as the presence of a thiourea moiety (–NH–C(=S)–NH–) and an imine group. However, substitution patterns significantly influence molecular conformation and crystal packing. For example, 4-ethenylbenzyl-substituted carbamohydrazonothioate exhibits bent conformers that stabilize crystal structures via hydrogen bonds, whereas linear conformers rely on chloride ions and methanol as "molecular glue" . In contrast, simpler thiosemicarbazones (e.g., unsubstituted or alkyl-substituted variants) often form less complex lattices due to reduced steric hindrance.

Benzyl Benzodithioate (CAS 27249-90-7)

Benzyl benzodithioate (C₁₄H₁₂S₂) features a dithioate (–S–S–) group instead of the carbamohydrazonothioate (–NH–C(=S)–NH–N=) chain. This structural difference impacts reactivity and coordination behavior. Benzyl benzodithioate has a higher sulfur content, enhancing its soft-donor character for metal binding, whereas this compound offers both sulfur and nitrogen donor sites. Physically, benzyl benzodithioate has a melting point of 55°C and a boiling point of 373°C, with a density of 1.200 g/cm³ . Comparable data for this compound is lacking, but its crystalline derivatives show stabilization via H···H interactions (dispersion energy) rather than sulfur-based packing .

Coordination Chemistry

Uranyl Complexes

This compound derivatives act as tetradentate ligands in uranyl complexes, forming distorted pentagonal bipyramidal geometries (e.g., UO₂(L')EtOH, where L' = this compound). The ligand adopts a propeller-like conformation, coordinating via two nitrogen and two oxygen atoms, with the uranyl ion (O=U=O) maintaining a near-linear geometry (179.11° angle) . In contrast, dithioate ligands like benzyl benzodithioate primarily bind through sulfur atoms, favoring square-planar or tetrahedral geometries with softer metals (e.g., Cu(I), Ag(I)).

Comparison with Other Thiosemicarbazone Metal Complexes

Thiosemicarbazones typically form octahedral or square-planar complexes with transition metals like Ni(II), Cu(II), and Fe(III). For instance, nickel(II) complexes of unsubstituted thiosemicarbazones exhibit higher stability constants (log β ≈ 10–12) than sterically hindered variants .

Physical and Chemical Properties

Property This compound (Derivatives) Benzyl Benzodithioate
Melting Point Not reported 55°C
Boiling Point Not reported 373°C
Density Not reported 1.200 g/cm³
Dominant Crystal Forces H···H interactions, dispersion energy Sulfur-sulfur interactions
Solubility Likely polar aprotic solvents Ethanol, DMSO

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